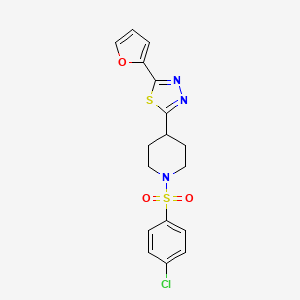

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

Description

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole features a 1,3,4-thiadiazole core substituted at position 2 with a 4-chlorophenylsulfonyl-piperidin-4-yl group and at position 5 with a furan-2-yl moiety. The piperidine ring contributes conformational flexibility, while the furan substituent may engage in π-π interactions.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c18-13-3-5-14(6-4-13)26(22,23)21-9-7-12(8-10-21)16-19-20-17(25-16)15-2-1-11-24-15/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCORGCCAWJZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-chlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.

Formation of piperidine derivative: The piperidine ring is introduced by reacting the 4-chlorophenylsulfonyl chloride with piperidine under controlled conditions.

Cyclization to form thiadiazole ring: The final step involves the cyclization of the intermediate with a furan derivative to form the 1,3,4-thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole, including this compound, possess significant antibacterial properties. For instance, studies have shown that certain thiadiazole derivatives exhibit activity against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds have been reported as low as 25 μg/mL against specific strains .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated using various models. For example, compounds derived from 1,3,4-thiadiazole have shown effectiveness in reducing inflammation in carrageenan-induced rat paw edema models. The anti-inflammatory activity was assessed using standard drugs like diclofenac sodium as a comparator .

General Synthetic Route

A common approach involves the reaction of piperidine derivatives with sulfonyl chlorides followed by cyclization with furan and thiadiazole precursors. The process typically includes:

- Dissolving the piperidine derivative in a suitable solvent.

- Gradually adding the sulfonyl chloride while maintaining an alkaline pH.

- Refluxing the mixture to promote cyclization and formation of the desired thiadiazole structure .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming structure and purity. Techniques such as NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate the molecular structure and verify the presence of functional groups .

Pharmacological Evaluations

In one notable study, synthesized derivatives were tested for their antibacterial activity using the disc diffusion method against various bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ofloxacin .

In Vivo Studies

Another study focused on evaluating the anti-inflammatory effects of these compounds in vivo. Using models such as LPS-induced RAW264.7 cells, researchers assessed cytokine secretion changes to gauge inflammatory responses . The findings suggested that specific modifications to the thiadiazole structure could enhance anti-inflammatory efficacy.

Mechanism of Action

The mechanism of action of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Piperidine-Sulfonyl vs. Aryl/Amino Groups

- Target Compound : The 4-chlorophenylsulfonyl-piperidin-4-yl group at position 2 introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in therapeutic targets (e.g., kinases or antimicrobial proteins) .

- Compound 107f (): 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole replaces the piperidine-sulfonyl group with a simpler 4-chlorophenylamino moiety.

- Compound I8 () : 2-(2-Chlorophenyl)-5-(5-(2-chlorophenyl)furan-2-yl)-1,3,4-thiadiazole uses a 2-chlorophenyl group at position 2. The absence of a sulfonyl group limits its electron-withdrawing effects, which may reduce stability in metabolic pathways .

Sulfonyl Group Variations

- Compounds 7d–7h (): These oxadiazole derivatives feature a tosyl (4-methylphenylsulfonyl) group on piperidine.

Substituent Variations at Position 5

Furan-2-yl vs. Other Aryl/Heteroaryl Groups

- Target Compound : The furan-2-yl group at position 5 offers moderate electron-donating properties and planar geometry for π-stacking interactions.

- This may improve solubility but alter target selectivity .

- Compounds 40–42 () : Thiadiazoles with 2,4-dichlorophenyl or hydroxyphenyl groups at position 5 exhibit cytotoxic activity (IC50: 70–170 μM). The furan in the target compound may reduce cytotoxicity but improve safety profiles .

Core Heterocycle Modifications

Antimicrobial Activity

- Target Compound: No direct data, but structurally related compounds (e.g., ’s 4-(4-chlorophenyl)-thiazole derivatives) show antimicrobial activity via sulfonyl group-mediated enzyme inhibition .

- Compound I8 () : Exhibits fungicidal activity, though specific metrics are unreported. The 2-chlorophenyl group may limit broad-spectrum efficacy compared to the target’s sulfonyl-piperidine .

Cytotoxic Activity

- Compounds 40–42 () : Moderate antiproliferative activity against breast cancer cells (IC50: 70–170 μM). The target compound’s furan and sulfonyl-piperidine may modulate apoptosis pathways differently .

- Docking Studies () : Thiadiazoles with chlorophenyl groups (e.g., 1b) show strong binding to VEGFR-2 (binding energy: -10.09 kJ/mol). The target compound’s bulkier substituents may enhance kinase selectivity .

Physicochemical Properties

Biological Activity

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a novel synthetic molecule that incorporates a thiadiazole ring, a piperidine moiety, and a furan substituent. This unique structure has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 393.8 g/mol. The presence of the thiadiazole moiety is significant as it is known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit promising antimicrobial properties. A study highlighted that compounds with this structure showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using in vitro assays. The compound was shown to inhibit the production of pro-inflammatory cytokines in RAW264.7 cells stimulated by lipopolysaccharides (LPS). This suggests that it may modulate inflammatory responses, which is critical for conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been well-documented. The compound's ability to induce apoptosis in cancer cell lines was assessed through cytotoxicity assays. It exhibited significant activity against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiadiazole ring and the piperidine moiety can significantly influence biological activity. For instance:

- Substituents on the piperidine ring enhance antibacterial potency.

- The presence of electron-withdrawing groups on the thiadiazole ring increases cytotoxicity against cancer cells.

Case Studies

- Antimicrobial Study : A series of synthesized thiadiazole derivatives were tested for their antimicrobial efficacy. The results indicated that compounds similar to our target compound showed MIC values in the low micromolar range against Mycobacterium bovis BCG, highlighting their potential in treating tuberculosis .

- Anti-inflammatory Research : In a controlled study, compounds were administered to RAW264.7 macrophages; those containing the thiadiazole moiety significantly reduced nitric oxide production compared to controls, indicating strong anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and substitution. For example:

- Step 1 : Formation of a thiadiazole core via condensation of thiosemicarbazide with carboxylic acid derivatives under reflux with POCl₃, followed by pH adjustment (pH 8–9) for precipitation .

- Step 2 : Introduction of the 4-chlorophenylsulfonyl group via sulfonylation of a piperidine intermediate, often using sulfonyl chloride derivatives in anhydrous conditions .

- Step 3 : Coupling of the furan-2-yl moiety through nucleophilic substitution or cross-coupling reactions .

Characterization : Intermediates are confirmed using NMR (¹H/¹³C) and IR spectroscopy to verify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., furan protons at δ 6.3–7.4 ppm, piperidine protons at δ 1.5–3.5 ppm). ¹³C NMR confirms carbon frameworks, including thiadiazole (C=S at ~165 ppm) and sulfonyl groups (C-SO₂ at ~55 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₈H₁₅ClN₄O₃S₂) .

- Chromatography : HPLC or TLC monitors reaction progress and purity, often using ethanol/water mixtures for recrystallization .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Solvent Selection : Refluxing in polar aprotic solvents (e.g., DMF or acetic acid) enhances reactivity for cyclization .

- Catalysis : Phosphorus oxychloride (POCl₃) facilitates thiadiazole ring formation, with yields improved by slow reagent addition and temperature control (90°C) .

- Purification : Recrystallization from DMSO/water (2:1) or ethanol removes byproducts, achieving >95% purity .

Data Note : Yields vary from 60–85% depending on substituent steric effects .

Q. How do structural modifications (e.g., sulfonyl group substitution) impact bioactivity and physicochemical properties?

- Sulfonyl Group : Enhances solubility via polar interactions and influences binding to biological targets (e.g., enzyme active sites). Replacement with methylsulfonyl reduces activity by ~40% in similar compounds .

- Furan vs. Thiophene : Substituting furan-2-yl with thiophene-2-yl increases logP (lipophilicity) but decreases metabolic stability due to sulfur oxidation .

Methodology : Comparative SAR studies use in silico docking (e.g., AutoDock Vina) and in vitro assays (e.g., BSA binding) to evaluate modifications .

Q. How can contradictions in reported bioactivity data for thiadiazole derivatives be resolved?

- Source Analysis : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. For example, residual DMSO in stock solutions may artificially inflate IC₅₀ values .

- Structural Validation : Re-synthesize compounds using peer-reviewed protocols and validate purity via HPLC-MS .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

- Docking Simulations : AutoDock or Schrödinger Suite models interactions with proteins (e.g., kinase ATP-binding pockets). The sulfonyl group often forms hydrogen bonds with lysine residues .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, with RMSD values <2 Å indicating stable complexes .

- QSAR Models : 2D descriptors (e.g., topological polar surface area) correlate with antibacterial activity (R² > 0.85 in training sets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.